![molecular formula C18H19N5OS B2399023 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1706284-14-1](/img/structure/B2399023.png)
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TQ is a quinoxaline derivative that has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research in the field of medicinal chemistry has focused on the synthesis of novel compounds with potential antibacterial properties. For instance, the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, aiming at evaluating antimicrobial activity against various bacterial and fungal strains, reflects the interest in compounds structurally related to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide (Divyesh Patel et al., 2012). This study signifies the ongoing efforts to explore the antibacterial potential of novel synthesized compounds.
Heterocyclic Carboxamides as Potential Antipsychotic Agents
In the quest for new therapeutic agents, heterocyclic carboxamides have been evaluated for their potential as antipsychotic drugs. A notable investigation involved the synthesis and evaluation of heterocyclic analogues, including compounds with a structure bearing resemblance to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide, assessing their binding affinity to dopamine and serotonin receptors, and their antipsychotic activity in vivo (M. H. Norman et al., 1996). This research highlights the potential of such compounds in contributing to the development of new antipsychotic medications.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown to have weak COX-1 inhibitory activity and excellent COX-2 selectivity index values .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and preventing the formation of prostaglandins, the compound reduces the inflammatory response . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDKIMPLDQHDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.